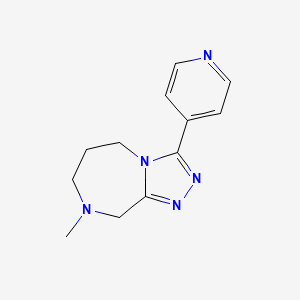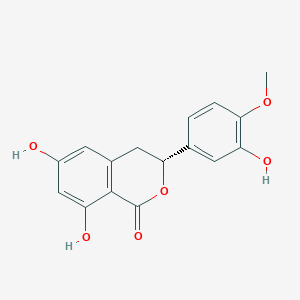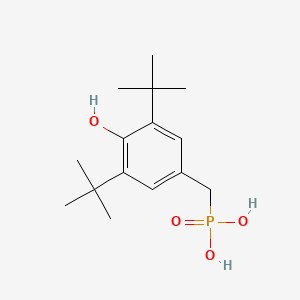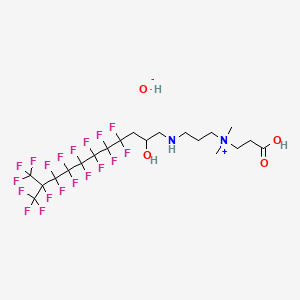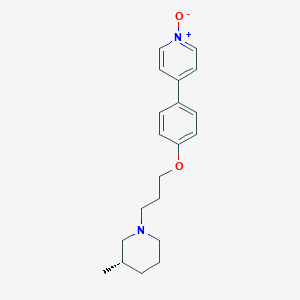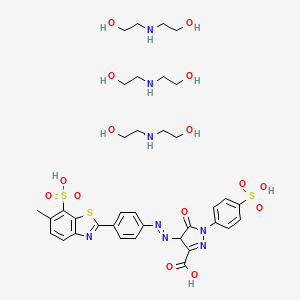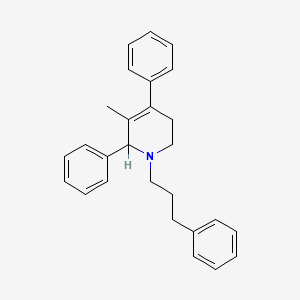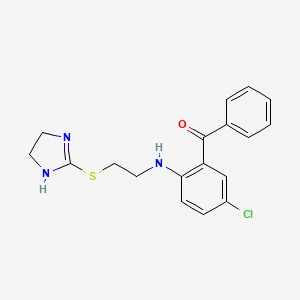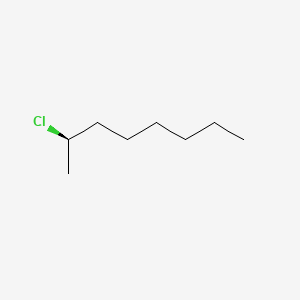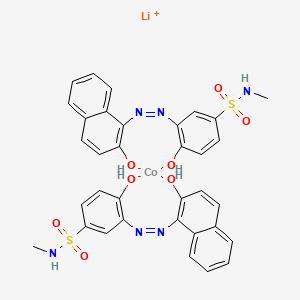
Lithium bis(4-hydroxy-3-((2-hydroxy-1-naphthyl)azo)-N-methylbenzenesulphonamidato(2-))cobaltate(1-)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Lithium bis[4-hydroxy-3-[(2-hydroxy-1-Naphthyl)azo]-n-methylbenzenesulfonamidato(2-)]cobaltate(1-) is a complex compound with a molecular formula of C34H30CoLiN6O8S2 and a molecular weight of 780.70 g/mol . This compound is known for its intricate structure, which includes a cobalt center coordinated with azo and sulfonamide ligands. It is used in various scientific research applications due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Lithium bis[4-hydroxy-3-[(2-hydroxy-1-Naphthyl)azo]-n-methylbenzenesulfonamidato(2-)]cobaltate(1-) typically involves the following steps:
Formation of the Azo Compound: The initial step involves the diazotization of 2-hydroxy-1-naphthylamine followed by coupling with 4-hydroxy-3-nitrobenzenesulfonamide to form the azo compound.
Reduction: The nitro group in the azo compound is then reduced to an amine group.
Complexation with Cobalt: The resulting amine-azo compound is then complexed with cobalt(II) ions in the presence of lithium ions to form the final product.
Industrial Production Methods
Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up and optimized for higher yields and purity. The process involves:
Large-scale Diazotization and Coupling: Using industrial reactors to carry out the diazotization and coupling reactions.
Efficient Reduction: Employing catalytic hydrogenation for the reduction step.
Complexation: Using continuous flow reactors for the complexation step to ensure consistent product quality.
化学反応の分析
Types of Reactions
Lithium bis[4-hydroxy-3-[(2-hydroxy-1-Naphthyl)azo]-n-methylbenzenesulfonamidato(2-)]cobaltate(1-) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation states of cobalt.
Reduction: It can also be reduced, particularly the azo group, which can be converted back to the corresponding amine.
Substitution: The sulfonamide group can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to higher oxidation states of cobalt, while reduction can yield amine derivatives .
科学的研究の応用
Lithium bis[4-hydroxy-3-[(2-hydroxy-1-Naphthyl)azo]-n-methylbenzenesulfonamidato(2-)]cobaltate(1-) has several scientific research applications:
Chemistry: Used as a catalyst in various organic reactions, including cross-coupling reactions.
Biology: Investigated for its potential use in biological imaging due to its unique optical properties.
Medicine: Explored for its potential therapeutic applications, particularly in cancer treatment due to its ability to interact with DNA.
Industry: Used in the development of advanced materials, including dyes and pigments.
作用機序
The mechanism by which Lithium bis[4-hydroxy-3-[(2-hydroxy-1-Naphthyl)azo]-n-methylbenzenesulfonamidato(2-)]cobaltate(1-) exerts its effects involves:
Molecular Targets: The compound interacts with various molecular targets, including enzymes and DNA.
Pathways Involved: It can modulate oxidative stress pathways and influence cellular signaling mechanisms.
類似化合物との比較
Similar Compounds
Cobalt bis[4-hydroxy-3-[(2-hydroxy-1-Naphthyl)azo]-n-methylbenzenesulfonamidato(2-)]: Similar structure but without lithium.
Lithium bis[4-hydroxy-3-[(2-hydroxy-1-Naphthyl)azo]-benzenesulfonamidato(2-)]cobaltate(1-): Similar but lacks the methyl group on the benzene ring.
Uniqueness
Lithium bis[4-hydroxy-3-[(2-hydroxy-1-Naphthyl)azo]-n-methylbenzenesulfonamidato(2-)]cobaltate(1-) is unique due to the presence of both lithium and cobalt, which imparts distinct chemical and physical properties, making it suitable for specialized applications in various fields .
特性
CAS番号 |
83804-08-4 |
|---|---|
分子式 |
C34H30CoLiN6O8S2+ |
分子量 |
780.7 g/mol |
IUPAC名 |
lithium;cobalt;4-hydroxy-3-[(2-hydroxynaphthalen-1-yl)diazenyl]-N-methylbenzenesulfonamide |
InChI |
InChI=1S/2C17H15N3O4S.Co.Li/c2*1-18-25(23,24)12-7-9-15(21)14(10-12)19-20-17-13-5-3-2-4-11(13)6-8-16(17)22;;/h2*2-10,18,21-22H,1H3;;/q;;;+1 |
InChIキー |
LMJJKZVZOFXNLD-UHFFFAOYSA-N |
正規SMILES |
[Li+].CNS(=O)(=O)C1=CC(=C(C=C1)O)N=NC2=C(C=CC3=CC=CC=C32)O.CNS(=O)(=O)C1=CC(=C(C=C1)O)N=NC2=C(C=CC3=CC=CC=C32)O.[Co] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


